molecular formula C9H17NO B13653221 7-Methyl-8-oxa-2-azaspiro[4.5]decane

7-Methyl-8-oxa-2-azaspiro[4.5]decane

Cat. No.: B13653221
M. Wt: 155.24 g/mol
InChI Key: LCIIDVSDVUVNDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-8-oxa-2-azaspiro[4.5]decane is a spirocyclic chemical building block with the CAS Number 1344371-39-6 and molecular formula C9H17NO . This compound belongs to a class of spirocyclic scaffolds that are highly valuable in medicinal chemistry and drug discovery for the production of important biologically active compounds . Spirocyclic structures like this one are prized for their three-dimensionality and are often used as isosteric replacements for planar aromatic motifs, which can help improve the solubility and metabolic stability of potential drug candidates . Researchers utilize such scaffolds to create compound libraries for biological screening, as they allow for the incremental exploration of chemical space by orienting peripheral substituents in specific, spatially distinct arrangements . While the specific biological profile of this exact derivative may be under investigation, closely related 8-oxa-2-azaspiro[4.5]decane and 1-oxa-8-azaspiro[4.5]decane frameworks have demonstrated significant promise in pharmaceutical research, including being developed as candidate radioligands for sigma-1 receptors, which are a target for neurodegenerative diseases . This compound is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

7-methyl-8-oxa-2-azaspiro[4.5]decane

InChI

InChI=1S/C9H17NO/c1-8-6-9(3-5-11-8)2-4-10-7-9/h8,10H,2-7H2,1H3

InChI Key

LCIIDVSDVUVNDF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCNC2)CCO1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 7-Methyl-8-oxa-2-azaspiro[4.5]decane typically involves constructing the spirocyclic core by cyclization reactions that form the spiro junction between the oxa (oxygen-containing) and aza (nitrogen-containing) rings. The methyl substitution at the 7-position is introduced either via methylated precursors or subsequent alkylation steps.

The preparation methods can be broadly categorized into:

Method 1: Cyclization via Reaction of 1,1-Pentamethylene Oxalic Acid and Urea

One industrially relevant method involves the reaction of 1,1-pentamethylene oxalic acid with urea under heating conditions to form the spirocyclic 8-azaspiro[4.5]decane-7,9-dione core, which can be further modified to yield the methylated derivative.

Reaction Conditions:

  • Molar ratio of 1,1-pentamethylene oxalic acid to urea: 1:1.1 to 1:1.6
  • Temperature: 150–200 °C
  • Reaction time: 0.5–2 hours
  • Stirring under heat to ensure homogeneity

Workup:

  • After reaction completion, the crude product is recrystallized from ethanol with activated carbon (gac) treatment (30–60% ethanol solution).
  • Yields reported range from 80.1% to 89.5%.
  • The product obtained is white crystals with melting points around 152–156 °C.

Advantages:

  • Uses inexpensive and readily available raw materials (urea and 1,1-pentamethylene oxalic acid).
  • The process is simple with short reaction times.
  • Suitable for industrial-scale production due to low cost and straightforward equipment requirements.

Example Data:

Parameter Value
1,1-Pentamethylene oxalic acid 93.1 g (0.5 mol)
Urea 42.0 g (0.7 mol)
Reaction temperature 160–170 °C
Reaction time 1 hour
Yield 89.5%
Melting point 154–156 °C

Source: Patent CN1085895A (2022)

Method 2: Diastereoselective Gold and Palladium Relay Catalytic Tandem Cyclization

A more sophisticated synthetic approach involves a catalytic tandem cyclization using gold and palladium catalysts. This method starts from enynamides and vinyl benzoxazinanones, which undergo a relay catalytic process involving:

  • Formation of furan-derived azadiene intermediates
  • Subsequent [2 + 4] cycloaddition with palladium-π-allyl dipoles

This method allows for stereoselective construction of the spirocyclic framework with high regio- and diastereoselectivity.

Key Features:

  • Tandem catalytic process combining gold and palladium catalysis
  • High selectivity for the spirocyclic product
  • Suitable for synthesizing complex derivatives with functional group tolerance

Limitations:

  • Requires expensive catalysts (gold and palladium complexes)
  • More suitable for laboratory-scale synthesis and complex molecule construction rather than industrial scale

Source: BenchChem overview on 2-Oxa-7-azaspiro[4.5]decane derivatives

Method 3: Copper-Catalyzed Difluoroalkylation and Radical Cyclization

Another method employs copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, proceeding via:

  • Tandem radical addition
  • Dearomatizing cyclization

This method enables the formation of spirocyclic azaspiro compounds with difluoroalkyl substituents, which can be adapted for methylated analogs by modifying the alkylating agents.

Reaction Conditions:

  • Copper catalyst system
  • Radical initiation conditions (e.g., thermal or photochemical)
  • Suitable solvents and temperatures optimized for radical cyclization

Advantages:

  • Efficient for constructing spirocyclic frameworks with functionalization
  • Potential for scale-up with optimized conditions

Source: BenchChem and related literature on 2-Azaspiro[4.5]decane synthesis

Comparative Data Table of Preparation Methods

Method Key Reagents Catalysts Temperature (°C) Reaction Time Yield (%) Scale Suitability Notes
1. 1,1-Pentamethylene Oxalic Acid + Urea 1,1-Pentamethylene oxalic acid, urea None 150–200 0.5–2 hours 80–90 Industrial scale Simple, low cost, high yield
2. Gold and Palladium Relay Catalysis Enynamides, vinyl benzoxazinanones Au, Pd complexes Mild to moderate Variable Moderate Laboratory scale High selectivity, complex catalyst system
3. Copper-Catalyzed Difluoroalkylation N-benzylacrylamides, ethyl bromodifluoroacetate Cu catalyst Moderate Variable Moderate Potential scale-up Radical mechanism, functionalization potential

Research Discoveries and Optimization Insights

  • The first method (urea and 1,1-pentamethylene oxalic acid) was developed to overcome limitations of previous methods that required costly reagents or complex equipment, making it highly suitable for industrial production due to its simplicity and cost-effectiveness.

  • Tandem catalytic methods (gold and palladium) provide access to stereochemically rich spirocycles, which are valuable in drug discovery, though their complexity and cost limit industrial application.

  • Radical cyclization methods catalyzed by copper offer a versatile platform for introducing various substituents, including methyl groups, allowing structural diversification but require careful control of radical conditions to optimize yields and purity.

  • Optimization of reaction parameters such as temperature, catalyst loading, and solvent choice significantly impacts yields and purity. For example, in the urea-oxalic acid method, maintaining temperature between 160–170 °C and reaction time around 1 hour yields optimal crystallinity and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-8-oxa-2-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced spiro compounds.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

7-Methyl-8-oxa-2-azaspiro[4.5]decane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

Mechanism of Action

The mechanism of action of 7-Methyl-8-oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a role in metabolism and inflammation . The compound’s spiro structure allows it to fit into the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Structural Variations and Heteroatom Substitutions

The biological and chemical properties of spiro[4.5]decane derivatives are highly sensitive to heteroatom placement and substituents. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Heteroatoms/Substituents Key Properties/Activities Reference
7-Methyl-8-oxa-2-azaspiro[4.5]decane 8-oxa, 2-aza, C7-methyl Synthetic intermediate, liquid state
1-Thia-4-azaspiro[4.5]decane 4-aza, 1-thia (sulfur) Anticancer activity (methyl at C2 critical)
1,4-Dioxa-8-azaspiro[4.5]decane 8-aza, 1,4-dioxa Precursor for quinoline-based ALDH1A1 inhibitors
6,6-Dimethyl-10-methylene-1-oxa-spiro[4.5]decane 1-oxa, C6-dimethyl, C10-methylene Antidiabetic potential (ΔG = -6.2 kcal/mol)
8-(4-Dimethylaminophenyl)-7-oxa-9-azaspiro[4.5]decane 7-oxa, 9-aza, aryl substituents Electron-withdrawing groups alter IR spectra

Physicochemical and Spectral Properties

  • Electron-Withdrawing Effects : In 7-oxa-9-azaspiro[4.5]decane derivatives, aryl and heterocyclic substituents (e.g., benzothiazolyl) shift C-H stretching frequencies in IR spectra due to electron-withdrawing effects .
  • Solubility and Stability: Compounds like 8-Oxa-2-azaspiro[4.5]decane oxalate exhibit improved aqueous solubility due to ionic interactions, whereas nonpolar derivatives (e.g., this compound) are lipid-soluble .

Biological Activity

7-Methyl-8-oxa-2-azaspiro[4.5]decane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential bioactive properties. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C9H17NO\text{C}_9\text{H}_{17}\text{NO}, with a molecular weight of 155.24 g/mol. Its structure includes a bicyclic framework that incorporates both nitrogen and oxygen atoms, which contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
IUPAC NameThis compound
InChI KeyLCIIDVSDVUVNDF-UHFFFAOYSA-N

Research indicates that this compound acts as an inhibitor of the vanin-1 enzyme, which is involved in metabolic processes and inflammation regulation. This inhibition can potentially modulate various biological pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against strains such as Staphylococcus aureus and Klebsiella pneumoniae, showing promising results comparable to established antibiotics.

Antibacterial Evaluation

In vitro evaluations reveal that the compound's antibacterial efficacy is influenced by its structural features. The presence of the methyl group at the 7th position enhances its interaction with bacterial targets, leading to improved inhibition rates.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.25 μg/mL
Klebsiella pneumoniae1–4 μg/mL
Enterococcus faecalis<0.03125 μg/mL

Study on Enzyme Inhibition

A study published in Journal of Medicinal Chemistry highlighted the dual inhibition of bacterial topoisomerases by derivatives of spiro compounds similar to this compound. These derivatives showed balanced enzyme inhibition with favorable pharmacokinetic properties, suggesting potential for development into new antibacterial agents .

Research on Antimicrobial Activity

Another research effort focused on synthesizing novel fluoroquinolone congeners inspired by spirocyclic structures, including this compound. The results indicated that these compounds exhibited potent activity against ESKAPE pathogens, underscoring the relevance of spirocyclic frameworks in drug discovery .

Q & A

Basic: What are the standard synthetic routes for 7-Methyl-8-oxa-2-azaspiro[4.5]decane, and how are reaction conditions optimized?

Answer:
The synthesis of this compound typically involves multi-step reactions starting from tetrahydropyran derivatives or spirocyclic precursors. For example:

  • Step 1: Formation of the spirocyclic backbone via cyclization reactions using ketones or aldehydes with amines under reflux conditions (e.g., benzene at 80°C for 3 hours) .
  • Step 2: Introduction of the methyl group via alkylation or nucleophilic substitution, often requiring catalysts like palladium or nickel .
  • Optimization parameters:
    • Temperature: Controlled heating (70–90°C) to prevent side reactions.
    • Solvent choice: Polar aprotic solvents (e.g., THF) enhance reaction efficiency .
    • Purification: Column chromatography or recrystallization from anhydrous THF ensures >95% purity .

Basic: Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies proton environments and carbon frameworks. For instance, spirocyclic protons exhibit distinct splitting patterns (e.g., δ 3.2–4.0 ppm for oxa-aza rings) .
  • Mass Spectrometry (MS):
    • High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 155.24 for C9H17NO) and fragmentation patterns .
  • Infrared (IR) Spectroscopy:
    • Detects functional groups like C=O (1700–1750 cm⁻¹) and N-H (3300–3500 cm⁻¹) .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE):
    • Nitrile gloves, lab coats, and chemical splash goggles .
    • Respiratory protection if airborne particles are generated .
  • Spill management:
    • Contain spills using inert absorbents (e.g., vermiculite) and dispose in sealed containers .
  • Storage:
    • Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced: How can computational methods predict the biological targets of this spiro compound, and what are the limitations?

Answer:

  • Molecular docking (e.g., AutoDock Vina):
    • Predicts binding affinity to enzymes/receptors by simulating interactions with target pockets (e.g., benzothiazole derivatives in show affinity for kinase domains) .
  • Limitations:
    • Accuracy depends on force field parameters; false positives may arise due to conformational flexibility .
  • Validation:
    • Cross-check with experimental IC50 values from enzyme inhibition assays .

Advanced: What strategies resolve contradictions in bioactivity data between similar spiro compounds?

Answer:

  • Structural comparisons:
    • Analyze substituent effects (e.g., methyl vs. benzyl groups alter logP and solubility) .
  • Experimental replication:
    • Standardize assay conditions (e.g., pH, temperature) to minimize variability .
  • Meta-analysis:
    • Aggregate data from multiple studies (e.g., PubChem BioAssay entries) to identify trends .

Advanced: How do structural modifications in analogous compounds influence their pharmacological profiles?

Answer:

  • Case study:
    • 8-Oxa vs. 1-Oxa substitution: The position of oxygen in the spiro ring affects metabolic stability. 8-Oxa derivatives exhibit longer half-lives due to reduced CYP450 oxidation .
    • Carboxylate esters (e.g., methyl vs. ethyl): Influence bioavailability; methyl esters show faster hydrolysis in plasma .
  • Methodology:
    • Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituents with logD and IC50 values .

Advanced: How can environmental impacts of this compound be assessed during disposal?

Answer:

  • Ecotoxicity screening:
    • Use Daphnia magna or algae growth inhibition tests to estimate LC50 values .
  • Degradation studies:
    • Perform photolysis (UV exposure) or biodegradation assays to assess persistence .
  • Regulatory compliance:
    • Follow EPA guidelines (40 CFR Part 721) for significant new use reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.